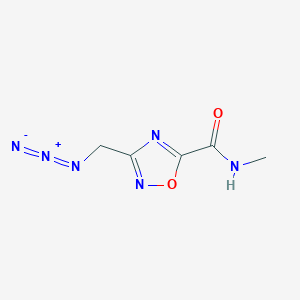

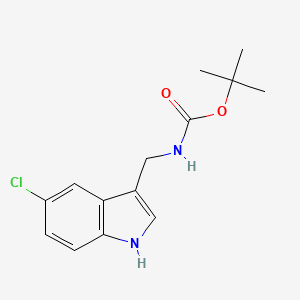

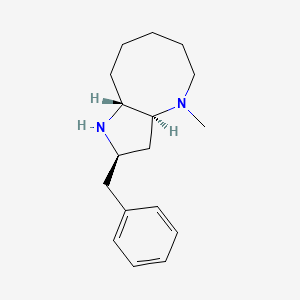

![molecular formula C11H17N3O3 B1443603 Éster tert-butílico del ácido 3-hidroximetil-4,6-dihidro-1H-pirrolo[3,4-c]pirazola-5-carboxílico CAS No. 1251014-83-1](/img/structure/B1443603.png)

Éster tert-butílico del ácido 3-hidroximetil-4,6-dihidro-1H-pirrolo[3,4-c]pirazola-5-carboxílico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Química Medicinal: Agentes Anticancerígenos

Los derivados del pirazol son conocidos por sus propiedades anticancerígenas. Se pueden diseñar para dirigirse a líneas celulares cancerosas específicas al interferir con las vías de señalización celular. El grupo éster tert-butílico en el compuesto puede mejorar su lipofilicidad, mejorando potencialmente su capacidad para cruzar las membranas celulares y alcanzar los objetivos intracelulares .

Química Agrícola: Pesticidas

El motivo estructural del pirazol está presente en varios pesticidas comerciales. El grupo hidroximetilo en este compuesto podría utilizarse para crear nuevos derivados con una actividad mejorada contra las plagas agrícolas, contribuyendo a estrategias de control de plagas más efectivas .

Bioquímica: Inhibición Enzimática

Los derivados del pirazol pueden actuar como inhibidores enzimáticos, bloqueando la actividad de las enzimas implicadas en la progresión de la enfermedad. Este compuesto en particular podría estudiarse por su potencial para inhibir enzimas que son relevantes en enfermedades metabólicas o procesos inflamatorios .

Desarrollo Farmacéutico: Analgésicos

El andamiaje pirrolo[3,4-c]pirazola está asociado con propiedades analgésicas. Este compuesto podría formar parte de los esfuerzos de investigación para desarrollar nuevos medicamentos para aliviar el dolor con menos efectos secundarios que las opciones actuales .

Neurofarmacología: Sedantes

La investigación ha indicado que los derivados de pirrolopiridina exhiben efectos sedantes. Este compuesto, con su núcleo pirrolo[3,4-c]pirazola, podría investigarse por su uso potencial en el tratamiento del insomnio o los trastornos de ansiedad .

Trastornos Metabólicos: Actividad Antidiabética

Algunos derivados del pirazol han mostrado promesa en la reducción de los niveles de glucosa en sangre. Este compuesto podría explorarse por su utilidad en el manejo de la diabetes, particularmente en el diseño de fármacos que se dirijan a la resistencia a la insulina o que ayuden a controlar la hiperglucemia .

Mecanismo De Acción

Target of Action

The primary target of the compound 3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester is the enzyme dipeptidyl peptidase-4 (DPP-4) in the body . DPP-4 is responsible for degrading glucagon-like peptide-1 (GLP-1), a hormone that increases insulin secretion and decreases glucagon secretion, thereby helping to control blood glucose levels .

Mode of Action

3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester acts by inhibiting the activity of DPP-4 . By doing so, it prolongs the action time of GLP-1, thereby increasing the blood concentration of the endogenous GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) . This results in improved blood glucose control .

Biochemical Pathways

The inhibition of DPP-4 by 3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester affects the GLP-1 pathway . GLP-1 is an incretin hormone that is released from the intestines in response to food intake. It enhances insulin secretion from the pancreas and suppresses glucagon secretion, slowing gastric emptying, and reducing food intake . By inhibiting DPP-4 and thus prolonging the action of GLP-1, the compound enhances these effects, leading to better control of blood glucose levels .

Result of Action

The result of the action of 3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester is an improvement in blood glucose control . By inhibiting DPP-4 and thus increasing the levels and action time of GLP-1 and GIP, it enhances insulin secretion, suppresses glucagon secretion, slows gastric emptying, and reduces food intake . These effects collectively lead to a reduction in blood glucose levels, which is beneficial for the management of type 2 diabetes .

Análisis Bioquímico

Biochemical Properties

3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain hydrolases and transferases, modulating their catalytic activities. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

The effects of 3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the MAPK/ERK signaling pathway, leading to altered gene expression profiles and metabolic fluxes. This modulation can result in changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate access and subsequent phosphorylation events. Additionally, it can activate transcription factors by facilitating their binding to DNA, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways .

Dosage Effects in Animal Models

The effects of 3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester vary with different dosages in animal models. At low doses, it can enhance certain physiological processes without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it can be actively transported into the nucleus, where it exerts its effects on gene expression .

Subcellular Localization

The subcellular localization of 3-Hydroxymethyl-4,6-Dihydro-1H-Pyrrolo[3,4-C]Pyrazole-5-Carboxylic Acid Tert-Butyl Ester is crucial for its activity and function. It contains specific targeting signals that direct it to particular organelles, such as the mitochondria or endoplasmic reticulum. Post-translational modifications, such as phosphorylation or ubiquitination, can further influence its localization and stability within the cell .

Propiedades

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-4-7-8(5-14)12-13-9(7)6-15/h15H,4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBYCZPIAUWHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)NN=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251014-83-1 | |

| Record name | 3-HYDROXYMETHYL-4,6-DIHYDRO-1H-PYRROLO[3,4-C]PYRAZOLE- 5-CARBOXYLIC ACID TERT-BUTYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

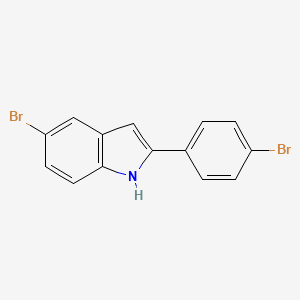

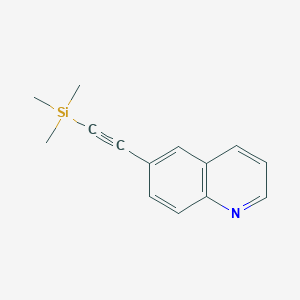

![Ethyl 2-[(2-bromobutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1443533.png)

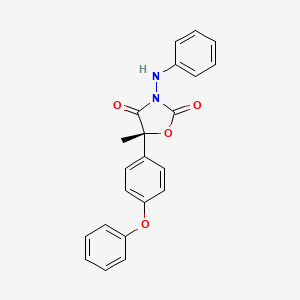

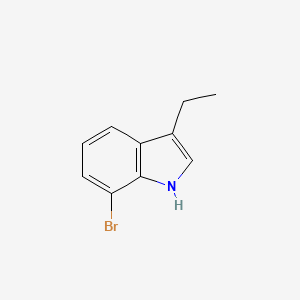

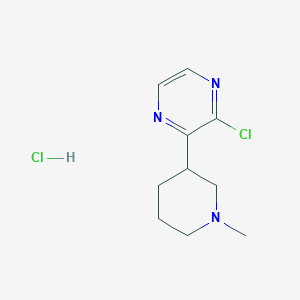

![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1443535.png)

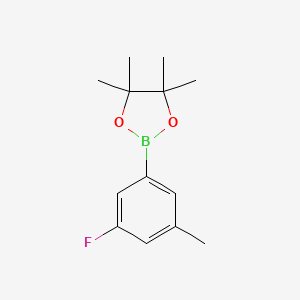

![5-Bromobenzo[b]thiophen-2-amine](/img/structure/B1443536.png)

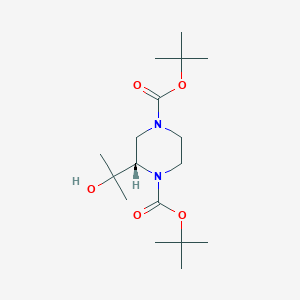

![Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1443543.png)